
N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide” is a chemical compound. Its structure suggests that it belongs to the class of organic compounds known as anilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . Unfortunately, the specific molecular structure analysis for “N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide” is not available in the literature I have access to.Wissenschaftliche Forschungsanwendungen
Rational Design and Synthesis
The design and synthesis of pyrazole carboxamide derivatives, including compounds similar to N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, have been studied extensively for their potential in inhibiting protein kinases. The rational design, facilitated by computational structure-activity relationship analysis, optimizes these compounds for targeted biological activity. One study highlights the synthesis of densely functionalized pyrazole carboxamides for potential kinase inhibition, showcasing the versatility of this compound class in drug discovery (Singh et al., 2009).
Antitumor Activities
Research into pyrazole derivatives has also revealed their potential in cancer therapy. For instance, the synthesis and evaluation of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide demonstrated notable antitumor activities. This underscores the utility of such compounds in developing new oncological treatments (Xin, 2012).
Antimicrobial and Anticancer Agents
Further extending the application spectrum, novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies showcase the dual-functional potential of pyrazole carboxamide derivatives as both antimicrobial and anticancer agents, emphasizing the broad therapeutic implications of such chemical structures (Hafez et al., 2016).
Anticonvulsant Activity
The exploration of substituted pyrazoline-1-carboxamide derivatives revealed significant anticonvulsant activity, presenting another therapeutic avenue for compounds within this chemical class. These findings suggest potential applications in neurology and the treatment of seizure disorders (Siddiqui et al., 2010).
Nematocidal Evaluation
Pyrazole carboxamide derivatives have also been assessed for their nematocidal activity, indicating their potential use in agricultural pest management. This application reflects the versatility of pyrazole derivatives beyond pharmaceuticals, extending into agrochemicals (Zhao et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-2-16-11(7-8-14-16)12(17)15-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGFUIBNUKDZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

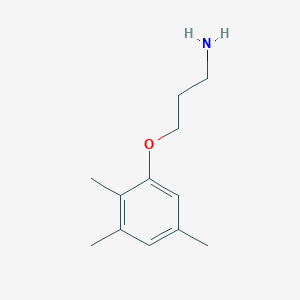
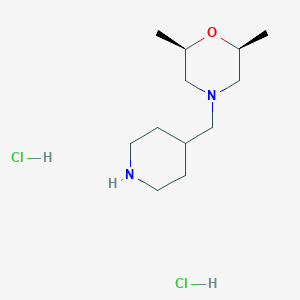
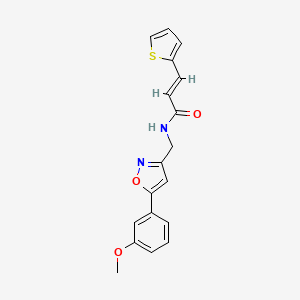
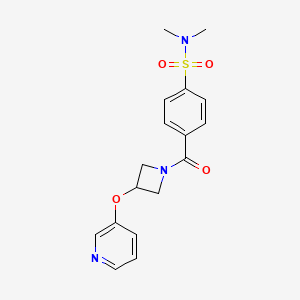
![8-((4-Ethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2582518.png)
![Methyl 2-(4-ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582519.png)

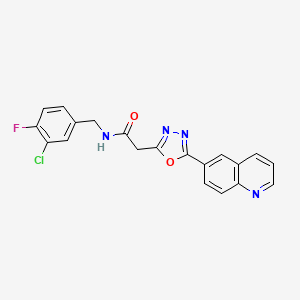

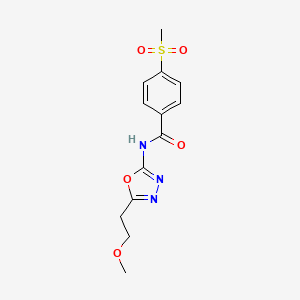
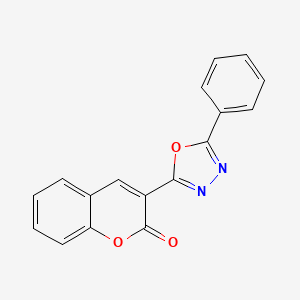
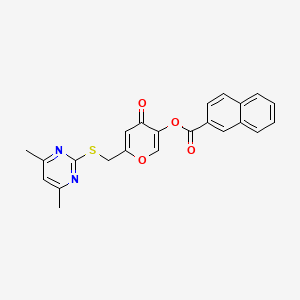
![3-(1-(2,3,4-trifluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582533.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582535.png)